

4-Bromocyclohexanone: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **4-bromocyclohexanone**, a key building block in organic synthesis. It covers the compound's history, discovery, and detailed physicochemical and spectroscopic properties. Furthermore, this guide presents comprehensive experimental protocols for its synthesis and explores its significant applications, particularly in the realm of drug discovery and development, exemplified by its role in the landmark synthesis of prostaglandins.

Introduction

4-Bromocyclohexanone is a versatile bifunctional molecule featuring a ketone carbonyl group and a bromine atom on a cyclohexane ring. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations. The presence of the ketone allows for nucleophilic additions and enolate chemistry, while the bromine atom serves as a good leaving group for nucleophilic substitution and as a handle for cross-coupling reactions. This guide aims to be a comprehensive resource for researchers utilizing **4-bromocyclohexanone** in their synthetic endeavors.

History and Discovery



While the precise first synthesis of **4-bromocyclohexanone** is not extensively documented in a single seminal publication, its emergence is rooted in the broader exploration of halogenated ketones in the mid-20th century. These compounds, including **4-bromocyclohexanone**, became instrumental as model substrates for investigating the mechanisms of α -halogenation and the conformational analysis of cyclohexane derivatives. The development of reliable methods for the selective bromination of cyclohexanone has been a key enabler of its availability and subsequent use in complex molecule synthesis.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **4-bromocyclohexanone** are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.

Physical and Chemical Properties

| Property Property | Value | Source |
|-------------------|-----------------------------------|--------|
| CAS Number | 22460-52-2 | [1][2] |
| Molecular Formula | C ₆ H ₉ BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm ³ | [3] |
| Solubility | Slightly soluble in water. | N/A |
| Melting Point | Not reported in common databases. | N/A |

Spectroscopic Data



| Spectroscopy | Characteristic Peaks/Signals | Source |
|---------------------|--|--------|
| ¹ H NMR | Signals in the δ 1.8-3.0 ppm range for the methylene protons and a signal for the proton at the bromine-bearing carbon. | [4] |
| ¹³ C NMR | Carbonyl carbon (C=O) signal around δ 205-210 ppm; Carbon bearing the bromine (C-Br) around δ 50-60 ppm. | [4] |
| IR Spectroscopy | Strong C=O stretching vibration around 1715 cm ⁻¹ . | [5] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 177/179 (due to bromine isotopes). Fragmentation can involve α-cleavage and loss of Br. | [1][5] |

Experimental Protocols

Two primary methods for the synthesis of **4-bromocyclohexanone** are the direct bromination of cyclohexanone and the oxidation of 4-bromocyclohexanol.

Synthesis via Bromination of Cyclohexanone

This method involves the electrophilic substitution of a proton on the cyclohexane ring with a bromine atom, typically in the presence of a Lewis acid catalyst.[1]

Procedure:

• To a solution of cyclohexanone in a suitable solvent (e.g., carbon tetrachloride or acetic acid), add a catalytic amount of a Lewis acid such as iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃).



- Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the reaction mixture with stirring, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
- Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 4-bromocyclohexanone.

Synthesis via Oxidation of 4-Bromocyclohexanol

This method provides an alternative route, especially when 4-bromocyclohexanol is readily available.[4] Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.[6][7][8][9][10]

Procedure:

- Suspend pyridinium chlorochromate (PCC) in a chlorinated solvent like dichloromethane (CH₂Cl₂).
- To this suspension, add a solution of 4-bromocyclohexanol in dichloromethane dropwise with stirring at room temperature.
- Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.



• Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **4-bromocyclohexanone**.

Applications in Drug Development and Organic Synthesis

4-Bromocyclohexanone is a valuable precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Role in Prostaglandin Synthesis

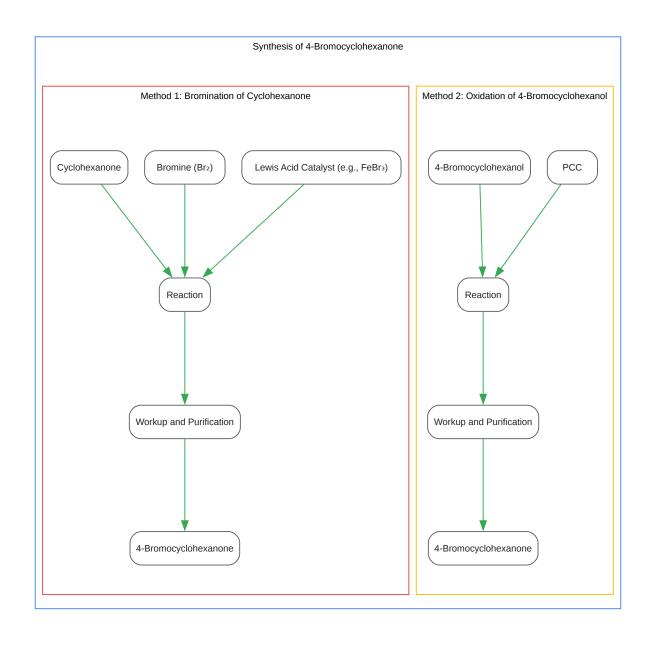
A landmark application of a bromoketone intermediate, structurally related to **4-bromocyclohexanone**, is in the total synthesis of prostaglandins by E.J. Corey.[11][12][13][14] [15] Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals and are used as drugs. In Corey's synthesis, a bicyclic bromoketone serves as a key intermediate. The bromine atom is crucial for introducing further functionality and constructing the complex prostaglandin skeleton. The ketone functionality is later reduced to the required hydroxyl group. This strategic use of a bromoketone highlights the importance of such building blocks in the synthesis of biologically active molecules.

Nickel-Catalyzed Cross-Coupling Reactions

4-Bromocyclohexanone is an effective substrate in nickel-catalyzed cross-coupling reactions. [1] These reactions allow for the formation of carbon-carbon bonds, for instance, by coupling with Grignard reagents or organozinc compounds. This methodology is a powerful tool for the synthesis of substituted cyclohexanone derivatives, which are common motifs in medicinal chemistry.

Visualizations Synthetic Workflows





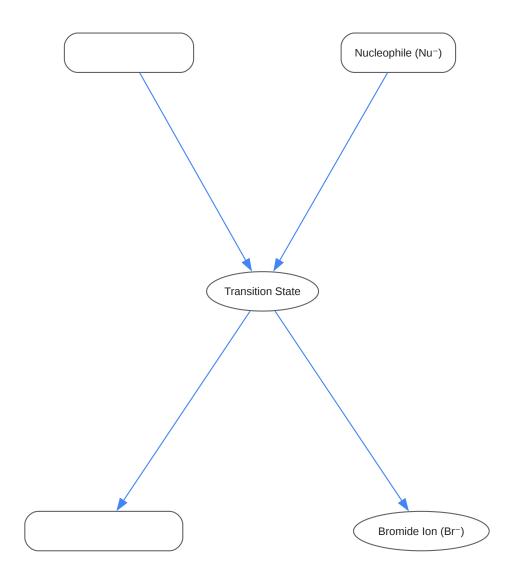
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Caption: Synthetic routes to **4-bromocyclohexanone**.

Key Reaction Pathway: Nucleophilic Substitution



Nucleophilic Substitution at C4

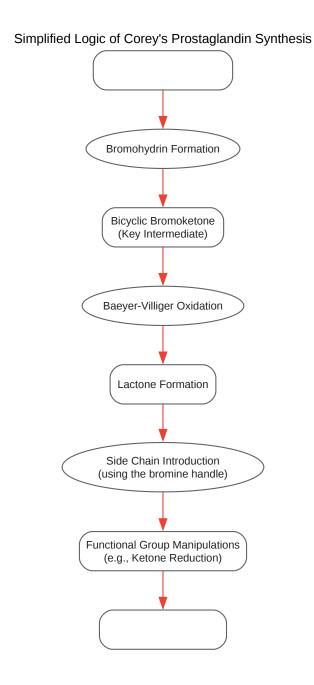


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Caption: General mechanism of nucleophilic substitution.

Role in Prostaglandin Synthesis Logic





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Caption: Role of a bromoketone in prostaglandin synthesis.



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References

- 1. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 2. 4-BroMocyclohexanone | 22460-52-2 [chemicalbook.com]
- 3. 4-Bromocyclohexanone | CAS#:22460-52-2 | Chemsrc [chemsrc.com]
- 4. 4-Bromocyclohexanone | 22460-52-2 | Benchchem [benchchem.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones Organic Chemistry | OpenStax [openstax.org]
- 6. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A concise and scalable chemoenzymatic synthesis of prostaglandins PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
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